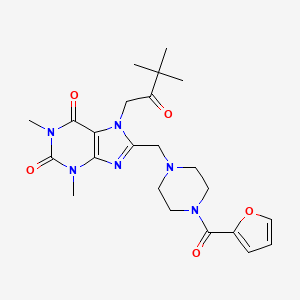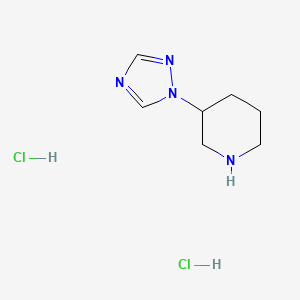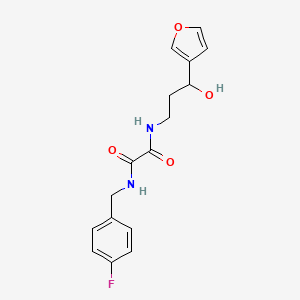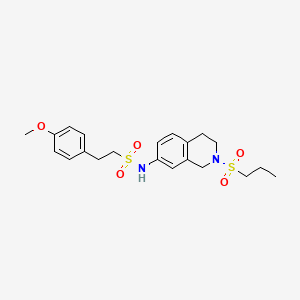
N-(5-Chloro-3-formylpyridin-2-YL)pivalamide
Overview
Description
N-(5-Chloro-3-formylpyridin-2-YL)pivalamide, also known as CF33, is a small molecule that has been identified as a potential anticancer agent. It was first synthesized by scientists at the University of Illinois in 2014, and since then, several studies have been conducted to investigate its potential as a cancer treatment.
Mechanism of Action
The exact mechanism of action of N-(5-Chloro-3-formylpyridin-2-YL)pivalamide is not yet fully understood, but it is believed to work by inhibiting the activity of a protein called SIRT2. SIRT2 is involved in the regulation of cell growth and division, and its inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and induce apoptosis, N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has been shown to induce autophagy, a process in which cells break down and recycle their own components.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-Chloro-3-formylpyridin-2-YL)pivalamide is that it is a small molecule, which makes it easier to synthesize and study in the laboratory. In addition, N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has been shown to have low toxicity in normal cells, which makes it a potentially safe and effective cancer treatment. However, one limitation of N-(5-Chloro-3-formylpyridin-2-YL)pivalamide is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its effectiveness as a cancer treatment.
Future Directions
There are several future directions for research on N-(5-Chloro-3-formylpyridin-2-YL)pivalamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to explore the potential of N-(5-Chloro-3-formylpyridin-2-YL)pivalamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, future research could focus on the development of more efficient and cost-effective synthesis methods for N-(5-Chloro-3-formylpyridin-2-YL)pivalamide, which could make it more accessible for cancer research and treatment.
Scientific Research Applications
N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has been the subject of several scientific studies, which have explored its potential as an anticancer agent. In vitro studies have shown that N-(5-Chloro-3-formylpyridin-2-YL)pivalamide is able to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, N-(5-Chloro-3-formylpyridin-2-YL)pivalamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(5-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSXRMQQJURPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)
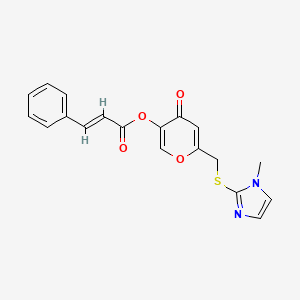
![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)

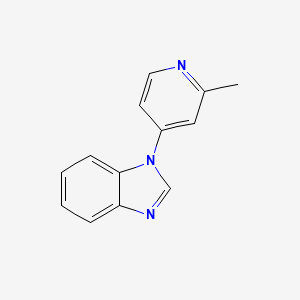
![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)
